
Spectroscopic Profile of 3-(m-
Methoxyphenyl)propionic Acid: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-(m-Methoxyphenyl)propionic

acid

Cat. No.: B079885 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(m-
Methoxyphenyl)propionic acid, a compound of interest to researchers in drug development

and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with

detailed experimental protocols.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-(m-Methoxyphenyl)propionic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

11.93 Singlet - 1H -COOH

7.27 Triplet 7.5 1H Ar-H

6.88 Multiplet - 2H Ar-H

6.83 Doublet 8.0 1H Ar-H

3.79 Singlet - 3H -OCH₃

2.99 Triplet 7.0 2H -CH₂-Ar

2.73 Triplet 7.0 2H -CH₂-COOH

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

179.2 C=O

159.9 Ar-C-O

142.0 Ar-C

129.6 Ar-CH

120.7 Ar-CH

114.2 Ar-CH

111.6 Ar-CH

54.9 -OCH₃

35.5 -CH₂-Ar

30.6 -CH₂-COOH

Solvent: CDCl₃, Frequency: 150 MHz
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Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

3000-2850 Medium C-H stretch (Alkyl)

~3030 Weak C-H stretch (Aromatic)

1710-1700 Strong
C=O stretch (Carboxylic Acid)

[1][2]

1600-1585, 1500-1400 Medium C=C stretch (Aromatic Ring)

~1250 and ~1040 Strong C-O stretch (Aryl Ether)

950-910 Medium O-H bend (Carboxylic Acid)

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

180 - [M]⁺ (Molecular Ion)

135 100 [M - COOH]⁺

121 - [M - CH₂COOH]⁺

107 - [C₇H₇O]⁺

91 - [C₇H₇]⁺

77 - [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies used for the acquisition of the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra were acquired on a 600 MHz spectrometer. The sample of 3-(m-
Methoxyphenyl)propionic acid was dissolved in deuterated chloroform (CDCl₃). Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak at δ = 77.16 ppm was used as a

reference. Data processing was performed using standard NMR software.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid 3-(m-Methoxyphenyl)propionic acid was analyzed as a thin film on a

potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry was performed using an electron ionization (EI) source. The sample was

introduced into the mass spectrometer, and the resulting mass spectrum was recorded. The

data provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of an organic compound like 3-(m-
Methoxyphenyl)propionic acid is depicted below. This process illustrates the logical

progression from sample preparation to data analysis and structure elucidation.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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